molecular formula C14H21NO B14456014 1-[Benzyl(methyl)amino]-4-methylpentan-3-one CAS No. 73608-73-8

1-[Benzyl(methyl)amino]-4-methylpentan-3-one

Katalognummer: B14456014
CAS-Nummer: 73608-73-8
Molekulargewicht: 219.32 g/mol
InChI-Schlüssel: VCNFIRHBHKMUJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[Benzyl(methyl)amino]-4-methylpentan-3-one is an organic compound that features a benzyl group attached to a nitrogen atom, which is further connected to a methyl group and a pentanone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-[Benzyl(methyl)amino]-4-methylpentan-3-one can be synthesized through several methods. One common approach involves the reaction of benzylamine with 4-methylpentan-3-one in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of zeolite catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[Benzyl(methyl)amino]-4-methylpentan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-[Benzyl(methyl)amino]-4-methylpentan-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[Benzyl(methyl)amino]-4-methylpentan-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[Benzyl(methyl)amino]-4-methylpentan-3-one is unique due to its specific structure, which combines a benzyl group with a pentanone backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

73608-73-8

Molekularformel

C14H21NO

Molekulargewicht

219.32 g/mol

IUPAC-Name

1-[benzyl(methyl)amino]-4-methylpentan-3-one

InChI

InChI=1S/C14H21NO/c1-12(2)14(16)9-10-15(3)11-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3

InChI-Schlüssel

VCNFIRHBHKMUJP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)CCN(C)CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.